molecular formula C16H26N2O4 B14727448 2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione CAS No. 7180-85-0

2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B14727448
CAS No.: 7180-85-0
M. Wt: 310.39 g/mol
InChI Key: YRFSTFPJSJKGJY-UHFFFAOYSA-N
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Description

2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions This particular compound is notable for its two butylamino groups and two methoxy groups attached to the cyclohexa-diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of a suitable precursor quinone with butylamine under controlled conditions. One common method involves the use of p-benzoquinone as the starting material. The reaction proceeds through a nucleophilic substitution mechanism where the butylamine displaces the hydrogen atoms on the quinone ring, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The methoxy and butylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), to facilitate the displacement of existing functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex quinone structures, while reduction typically produces hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Quinones, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to undergo redox reactions makes it a candidate for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other materials due to its stable quinone structure.

Mechanism of Action

The mechanism by which 2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione exerts its effects involves its redox properties. Quinones can undergo reversible oxidation and reduction, which allows them to participate in electron transfer reactions. This redox cycling can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. The compound’s molecular targets include enzymes involved in cellular respiration and other redox-sensitive pathways. By modulating these pathways, the compound can influence various biological processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(dimethylamino)-1,4-benzoquinone: Similar structure but with dimethylamino groups instead of butylamino groups.

    2,5-Bis(alkylamino)-1,4-benzoquinones: A broader class of compounds with varying alkylamino groups.

    2,5-Bis(1-methylethyl)-pyrazine: A pyrazine derivative with antimicrobial properties.

Uniqueness

2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butylamino groups enhances its lipophilicity, potentially improving its ability to interact with biological membranes. Additionally, the methoxy groups contribute to its stability and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

7180-85-0

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

2,5-bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H26N2O4/c1-5-7-9-17-11-13(19)16(22-4)12(18-10-8-6-2)14(20)15(11)21-3/h17-18H,5-10H2,1-4H3

InChI Key

YRFSTFPJSJKGJY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCC)OC

Origin of Product

United States

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